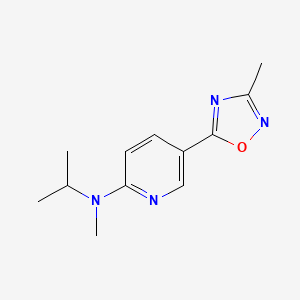
5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. This compound is also known as NBD-Cl, which stands for nitrobenzoxadiazole chloride. It is a fluorescent dye that is used to label proteins and other biomolecules for imaging and detection purposes.
Wirkmechanismus
The mechanism of action of NBD-Cl involves the covalent attachment of the dye to a protein or biomolecule of interest. The nitro group on the dye undergoes nucleophilic attack by the amino or thiol group on the protein, resulting in the formation of a covalent bond. This covalent attachment allows for the specific labeling of the protein or biomolecule, which can then be visualized using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
NBD-Cl is generally considered to be non-toxic and non-cytotoxic. However, it is important to note that the covalent attachment of the dye to a protein or biomolecule may alter its biochemical and physiological properties. For example, the attachment of NBD-Cl to a protein may affect its enzymatic activity or binding affinity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity for labeling proteins and other biomolecules. Additionally, NBD-Cl is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to the use of NBD-Cl. For example, the covalent attachment of the dye to a protein or biomolecule may alter its properties, as mentioned above. Additionally, the use of NBD-Cl may require specialized equipment or expertise, such as fluorescence microscopy or protein purification techniques.
Zukünftige Richtungen
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new biosensors for the detection of various analytes. Another potential application is the use of NBD-Cl in the study of protein-protein interactions and protein conformational changes. Additionally, there may be opportunities to optimize the synthesis method of NBD-Cl to improve its yield or purity. Overall, NBD-Cl is a versatile and valuable tool for scientific research, with many potential applications in the future.
Synthesemethoden
The synthesis of NBD-Cl involves the reaction of 5-nitro-2-propoxybenzaldehyde with o-phenylenediamine in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thionyl chloride to form the final compound, NBD-Cl. This synthesis method has been optimized to produce high yields of NBD-Cl, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
NBD-Cl has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to label proteins and other biomolecules for imaging and detection purposes. NBD-Cl can also be used to study protein-protein interactions, enzyme kinetics, and protein folding. Additionally, NBD-Cl is used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and amino acids.
Eigenschaften
IUPAC Name |
5-[(5-nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-2-5-23-11-4-3-9(17(21)22)6-8(11)7-10-12(18)15-14(20)16-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWNFANFLCMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)



